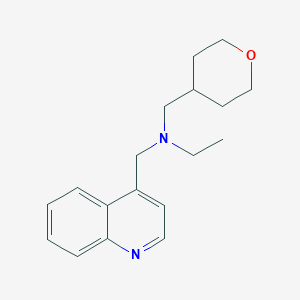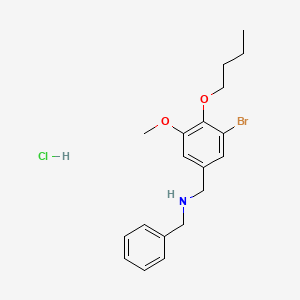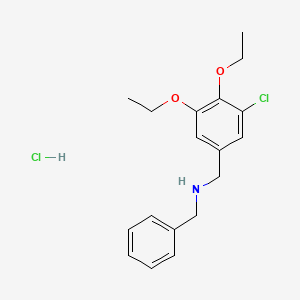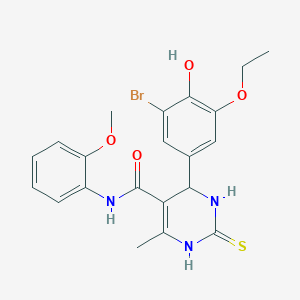![molecular formula C25H28ClN3O5S B4149538 ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate](/img/structure/B4149538.png)
ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate
Overview
Description
Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]propanoate is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenoxy group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate involves multiple steps, starting from readily available starting materials
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate amines and carbonyl compounds under acidic or basic conditions to form the pyrimidine ring.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the pyrimidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate
- Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]butanoate
Uniqueness
Ethyl 2-[5-chloro-2-methoxy-4-(6-methyl-5-{[(3-methylphenyl)amino]carbonyl}-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]propanoate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[5-chloro-2-methoxy-4-[6-methyl-5-[(3-methylphenyl)carbamoyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl]phenoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O5S/c1-6-33-24(31)15(4)34-20-12-18(26)17(11-19(20)32-5)22-21(14(3)27-25(35)29-22)23(30)28-16-9-7-8-13(2)10-16/h7-12,15,22H,6H2,1-5H3,(H,28,30)(H2,27,29,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVXPVGAFZRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C(C(=C1)Cl)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-bromo-4-(cyclopentyloxy)-5-methoxybenzyl]-2-phenylethanamine hydrochloride](/img/structure/B4149467.png)
![N-[(3-bromo-4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B4149475.png)


![2-[2-Ethoxy-6-iodo-4-[(2-phenylethylamino)methyl]phenoxy]acetonitrile;hydrochloride](/img/structure/B4149491.png)
amine hydrochloride](/img/structure/B4149494.png)

![N-[4-(benzyloxy)-3,5-dichlorobenzyl]cyclopentanamine hydrochloride](/img/structure/B4149513.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]cyclohexanamine hydrochloride](/img/structure/B4149518.png)
![acetic acid;methyl 2-[[4-(2-bromo-4,5-diethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carbonyl]amino]benzoate](/img/structure/B4149520.png)
![ethyl 4-[({2-[(cyclopentylamino)methyl]phenoxy}acetyl)amino]benzoate hydrochloride](/img/structure/B4149533.png)
![N-(2-chlorophenyl)-4-[4-(cyanomethoxy)-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B4149541.png)

![2-[5-bromo-2-ethoxy-4-[(1-phenylethylamino)methyl]phenoxy]-N-(2-phenylethyl)acetamide;hydrochloride](/img/structure/B4149554.png)
